Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine-based heterocyclic compound featuring dual 3-(trifluoromethyl)phenyl substituents. Its structure includes a 1,2,4-triazine core substituted at positions 3 and 5 with aromatic groups and an ethyl carboxylate ester at position 4.
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O3/c1-2-31-18(30)15-17(32-14-8-4-7-13(10-14)20(24,25)26)27-16(29-28-15)11-5-3-6-12(9-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCNHSVMKQIVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117587 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-80-5 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338957-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting with the preparation of the triazine ring followed by the introduction of the trifluoromethyl groups. Common synthetic routes include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the phenyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The triazine ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations and Physicochemical Properties
Key Structural and Functional Insights
- Trifluoromethyl (-CF₃) Groups : The target compound’s dual -CF₃ groups confer superior metabolic stability and membrane permeability compared to chlorinated or sulfanyl analogs . However, this increases molecular weight and may reduce aqueous solubility.
- Phenoxy vs.
- Morpholino Derivatives: Compounds with morpholino substituents (e.g., ) exhibit improved solubility and CNS penetration, suggesting divergent therapeutic applications compared to the target compound.
Biological Activity
Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H13F6N3O3
- Molecular Weight : 457.33 g/mol
- CAS Number : 1742273
This compound contains trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that trifluoromethyl-substituted compounds often exhibit enhanced potency in inhibiting specific enzymes and receptors. For instance, compounds with similar structures have shown increased inhibition of serotonin uptake and enhanced activity against viral infections such as Ebola virus (EBOV) by blocking viral entry at the level of the Niemann-Pick C1 (NPC1) protein .
In Vitro Studies
A study assessing the anti-Ebola activity of related compounds demonstrated significant inhibitory effects on EBOV entry, with selectivity indexes indicating low cytotoxicity relative to their antiviral efficacy. For example, compounds similar to this compound reported effective concentrations (EC50) ranging from 0.64 µM to 0.93 µM with corresponding selectivity indices (SI) of 10 to 20 .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 25a | 0.64 | 13.21 | 20 |
| 26a | 0.93 | 9.17 | 10 |
| Toremifene | 0.38 | 2.50 | 7 |
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups has been shown to significantly enhance the biological activity of various phenolic compounds. For instance, modifications at the para-position of the phenolic ring with trifluoromethyl groups have led to increased potency in inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs . This trend suggests that this compound may exhibit similar enhancements in its biological profile.
Case Studies
Several case studies highlight the potential therapeutic applications of trifluoromethylated compounds:
- Antiviral Activity : A series of triazine derivatives were synthesized and evaluated for their antiviral properties against EBOV, demonstrating that modifications in the chemical structure could lead to improved efficacy and selectivity .
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use reflux conditions with ethanol as a solvent to promote nucleophilic substitution between triazine precursors and trifluoromethylphenol derivatives. This approach ensures high yields (e.g., 82% in analogous triazolothiadiazine syntheses) .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .
- Step 3 : Optimize reaction time and temperature (e.g., 1–2 hours at 80°C) based on steric hindrance from trifluoromethyl groups, which may slow kinetics .
- Step 4 : Purify via column chromatography or recrystallization from ethanol to remove unreacted starting materials .
Q. How can computational docking tools like AutoDock Vina predict the binding interactions of this compound with biological targets?
- Methodology :
- Step 1 : Generate 3D structural coordinates using software like Gaussian or Avogadro, ensuring accurate stereochemistry and charge assignments.
- Step 2 : Use AutoDock Vina to dock the compound into target protein active sites (e.g., enzymes or receptors), leveraging its improved scoring function and multithreading capabilities for efficiency .
- Step 3 : Validate docking poses by comparing binding energies (ΔG) and hydrogen-bonding patterns with experimental data from analogous triazine derivatives .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm trifluoromethyl group positions and aromatic substitution patterns .
- X-ray Crystallography : Resolve non-planar triazine ring conformations and π-π interactions, as demonstrated in structurally similar triazolothiadiazines .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via LC-MS) and fragmentation patterns to verify ester and triazine functionalities .
Advanced Research Questions
Q. How do trifluoromethyl substitutions influence the compound’s bioactivity and metabolic stability compared to non-fluorinated analogs?
- Methodology :
- Comparative Analysis : Synthesize analogs with methyl or chlorine substituents instead of trifluoromethyl groups and compare their:
- Lipophilicity (via logP measurements) .
- Metabolic Stability (using liver microsome assays) .
- Binding Affinity (via surface plasmon resonance or isothermal titration calorimetry).
- Data Interpretation : Trifluoromethyl groups enhance metabolic resistance and hydrophobic interactions but may reduce solubility, requiring formulation adjustments .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Step 1 : Verify in vitro assay conditions (e.g., pH, serum protein binding) to ensure compatibility with physiological environments.
- Step 2 : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution (e.g., using radiolabeled compounds).
- Step 3 : Use molecular dynamics simulations to model protein-ligand interactions under dynamic conditions, addressing discrepancies between static docking predictions and in vivo behavior .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 24-hour intervals .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic parameters (e.g., via Arrhenius plots).
- Hydrolytic Susceptibility : Test ester group stability by monitoring carboxylate formation under basic conditions .
Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve results?
- Methodology :
- Co-Crystallization Agents : Use small molecules like nicotinamide or polyethylene glycol to stabilize crystal lattice formation, particularly given the compound’s bulky trifluoromethyl groups .
- Crystallization Conditions : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to prevent amorphous precipitate formation.
- Data Collection : Employ synchrotron radiation for high-resolution X-ray diffraction, critical for resolving electron density maps of fluorine atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
